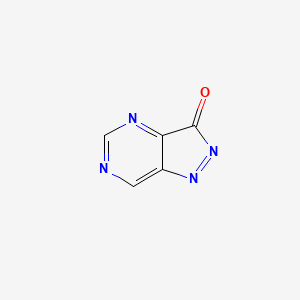

Pyrazolopyrimidinone

Description

Structure

3D Structure

Properties

CAS No. |

190281-17-5 |

|---|---|

Molecular Formula |

C5H2N4O |

Molecular Weight |

134.10 g/mol |

IUPAC Name |

pyrazolo[4,3-d]pyrimidin-3-one |

InChI |

InChI=1S/C5H2N4O/c10-5-4-3(8-9-5)1-6-2-7-4/h1-2H |

InChI Key |

DOTPSQVYOBAWPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=NC=N1)C(=O)N=N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Pyrazolopyrimidinone Core: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pyrazolopyrimidinone core, a privileged scaffold in medicinal chemistry. We will delve into its fundamental structure, synthesis, physicochemical properties, and its role in the development of targeted therapeutics. This document is intended to serve as a comprehensive resource, featuring detailed experimental protocols, structured data, and visualizations to facilitate further research and drug development efforts.

The Core Structure of this compound

The this compound scaffold is a bicyclic heterocyclic system composed of a fused pyrazole (B372694) and pyrimidine (B1678525) ring. This core structure is an isostere of purine, allowing it to mimic the adenine (B156593) base of adenosine (B11128) triphosphate (ATP) and interact with the hinge region of kinase active sites.[1] This mimicry is a key reason for its prominence in the development of kinase inhibitors.[2][3]

Several isomeric forms of the this compound core exist, with the most biologically significant being:

-

Pyrazolo[1,5-a]pyrimidin-7(4H)-one: This isomer is a core component of various bioactive compounds with activities including antitubercular and anticancer effects.[4][5] X-ray crystallography studies have confirmed the dominant tautomeric form of this scaffold.[4][6]

-

Pyrazolo[3,4-d]pyrimidin-4-one: This scaffold is notably present in numerous kinase inhibitors and phosphodiesterase 5 (PDE5) inhibitors.[7][8] It serves as the foundational structure for drugs targeting a range of diseases, from cancer to erectile dysfunction.[3][8]

The versatility of the this compound core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties and the exploration of structure-activity relationships (SAR).[4][9]

Synthesis of the this compound Core

The synthesis of the this compound core is most commonly achieved through a one-step cyclocondensation reaction.[4] This versatile method allows for the introduction of diverse substituents, facilitating the generation of compound libraries for screening.

A general workflow for the synthesis is depicted below:

Caption: General workflow for the synthesis of the this compound core.

Experimental Protocols

2.1.1. Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives

This protocol describes a general one-step cyclocondensation reaction.[4]

-

Reagents:

-

Substituted 5-aminopyrazole (1.0 eq)

-

Substituted β-ketoester (1.1 eq)

-

Glacial Acetic Acid or Ethanol

-

-

Procedure:

-

Dissolve the 5-aminopyrazole in glacial acetic acid or ethanol.

-

Add the β-ketoester to the solution.

-

Reflux the mixture for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

-

-

Characterization:

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). Acquire ¹H and ¹³C NMR spectra to confirm the structure.

-

Mass Spectrometry: Analyze the purified product by mass spectrometry to determine its molecular weight and confirm its identity.

-

2.1.2. Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

This protocol outlines a common synthetic route to this isomer.[10]

-

Reagents:

-

Ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate (1.0 eq)

-

-

Procedure:

-

Heat the ethyl 5-amino-1-substituted-1H-pyrazole-4-carboxylate with an excess of formamide at reflux (around 190-210 °C) for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Characterization:

-

NMR Spectroscopy: Characterize the product using ¹H and ¹³C NMR in a suitable deuterated solvent.

-

Mass Spectrometry: Confirm the molecular weight of the synthesized compound using mass spectrometry.

-

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their drug-like characteristics, influencing their solubility, permeability, and metabolic stability. While these properties vary significantly with substitution, some general trends have been observed. Poor aqueous solubility is a known challenge for this scaffold, which can be addressed through chemical modification or formulation strategies like encapsulation in liposomes or nanoparticles.[11][12]

| Property | Typical Range/Observation | Reference(s) |

| Molecular Weight | 250 - 500 g/mol | [13] |

| LogP | 1.0 - 4.0 | [13] |

| Aqueous Solubility | Generally low, can be improved with specific substituents | [11][12] |

| pKa | The pyrimidine nitrogen is weakly basic. | [14] |

| Melting Point | Typically high, reflecting the planar, crystalline nature of the scaffold. | [15] |

Biological Activities and Structure-Activity Relationships (SAR)

This compound derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Kinase Inhibition

The this compound core is a well-established scaffold for the development of kinase inhibitors.[2] Its ability to mimic ATP binding allows for potent inhibition of various kinases involved in cancer cell proliferation and survival.

4.1.1. Structure-Activity Relationship of this compound Kinase Inhibitors

| Target Kinase | R1-Substituent | R2-Substituent | Key Findings | Reference(s) |

| Src Kinase | Varied alkyl and aryl groups | Substituted phenyl rings | Small alkyl groups at the N1 position and electron-withdrawing groups on the C3-phenyl ring can enhance potency and selectivity over other kinases like ABL. | [16][17][18] |

| CDK2 | Hydrogen or small alkyl | Substituted phenyl or heteroaryl | The nature of the substituent at the C5 position of the pyrazolo[3,4-d]pyrimidin-4-one core significantly influences inhibitory activity. | [7] |

| mTOR | Varied substituents | Phenyl or other aromatic systems | Specific substitution patterns can lead to potent and selective mTOR inhibition. | [17] |

4.1.2. Signaling Pathways

CDK2 Signaling Pathway:

Caption: this compound inhibitors block the G1/S transition by inhibiting CDK2.[10][19][20]

Src Kinase Signaling Pathway:

Caption: Inhibition of Src kinase by pyrazolopyrimidinones disrupts multiple oncogenic signaling pathways.[9][16][21]

mTOR Signaling Pathway:

Caption: this compound-based inhibitors can target the mTOR pathway to control cell growth and proliferation.[22][23][24]

Antitubercular Activity

Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have emerged as promising antitubercular agents.[4][25] SAR studies have identified key structural features necessary for potent activity against Mycobacterium tuberculosis.

| R-Group Position | Substituent | Effect on Activity | Reference(s) |

| R2 and R3 | Aromatic rings | Essential for antitubercular activity. | [4][25] |

| R4 | Methyl group | Removal can be detrimental or beneficial depending on other substituents. | [4] |

| R4 | Isopropyl group | Inactive against M. tuberculosis. | [4] |

PDE5 Inhibition

The pyrazolo[3,4-d]pyrimidin-4-one scaffold is famously the core of sildenafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[8] Modifications to this core have been explored to improve potency, selectivity, and pharmacokinetic properties.

| R-Group Position | Substituent | Effect on Activity | Reference(s) |

| N1 | Methyl | Important for potent inhibition. | [8] |

| C3 | Propyl | Contributes to optimal binding in the hydrophobic pocket of PDE5. | [8] |

| C5-phenyl sulfonamide | N-substituted piperazine | Critical for potency and selectivity; modifications can fine-tune these properties. | [8][26] |

Conclusion

The this compound core represents a highly versatile and privileged scaffold in drug discovery. Its structural similarity to purines provides a strong foundation for the design of inhibitors targeting ATP-binding sites, particularly in kinases. The extensive research into its synthesis and the growing body of structure-activity relationship data continue to drive the development of novel therapeutics based on this remarkable heterocyclic system. This guide provides a foundational understanding for researchers to further explore and exploit the potential of the this compound core in the quest for new and effective medicines.

References

- 1. Design, synthesis and biological evaluation of this compound based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents | Semantic Scholar [semanticscholar.org]

- 4. cusabio.com [cusabio.com]

- 5. benchchem.com [benchchem.com]

- 6. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | C5H5N5 | CID 75420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 22. assaygenie.com [assaygenie.com]

- 23. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. This compound Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Pyrazolopyrimidinone Synthesis

Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of pyrazolopyrimidinones, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. The pyrazolopyrimidinone scaffold is a core structural motif in numerous biologically active compounds and approved pharmaceuticals. This document details the evolution of synthetic methodologies from the late 19th century to modern techniques, including quantitative data, detailed experimental protocols, and visualizations of synthetic workflows and relevant biological signaling pathways. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Pyrazolopyrimidinones

Pyrazolopyrimidinones are fused heterocyclic systems containing a pyrazole (B372694) ring fused to a pyrimidine (B1678525) ring, with a ketone functional group on the pyrimidine moiety. They are structurally similar to purines, which allows them to interact with a variety of biological targets, acting as ATP-competitive inhibitors.[1][2] This has made them a "privileged scaffold" in medicinal chemistry, leading to the development of drugs for a wide range of conditions, including cancer, viral infections, and erectile dysfunction.[1][3] Prominent examples of drugs featuring this core structure include sildenafil (B151) (Viagra) and zaleplon (Sonata).

Historical Perspective

The First Synthesis

The history of this compound synthesis dates back to the late 19th century. The first synthesis of a this compound compound was reported in 1888.[4] For over a century since this initial discovery, a variety of synthetic methodologies have been developed to construct this important heterocyclic system.[4]

The Rise of Pyrazolopyrimidinones as Pharmacophores

Throughout the 20th century, interest in pyrazolopyrimidinones grew as their potential as pharmacophores became increasingly evident. Their structural resemblance to endogenous purines prompted investigations into their biological activities. Researchers developed numerous synthetic routes, with the condensation of 3-aminopyrazoles with β-keto esters becoming a widely used method.[5] These efforts laid the groundwork for the discovery of highly potent and selective therapeutic agents in the following decades.

A Landmark Discovery: The Sildenafil Story

A pivotal moment in the history of pyrazolopyrimidinones was the discovery of sildenafil. In 1989, pharmaceutical chemists at Pfizer synthesized sildenafil (then known as UK-92,480) as part of a research program to develop treatments for hypertension and angina pectoris.[6] The rationale was to inhibit the phosphodiesterase type 5 (PDE5) enzyme to induce vasodilation.[6] Early clinical trials in the early 1990s for angina showed limited efficacy.[6] However, a notable and unexpected side effect was observed in male volunteers: the induction of penile erections.[6] This serendipitous finding led to a major shift in the clinical development program, focusing on erectile dysfunction (ED).[6] Sildenafil received FDA approval in 1998 under the trade name Viagra, becoming the first oral treatment for this condition.[6] This discovery not only revolutionized the treatment of ED but also brought significant attention to the therapeutic potential of pyrazolopyrimidinones.

Core Synthetic Methodologies

The synthesis of the this compound core has been approached through various strategies, evolving from classical methods to more efficient modern techniques.

Condensation Reactions of Aminopyrazoles with β-Dicarbonyl Compounds

A cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[5] This method is highly versatile, allowing for the introduction of a wide range of substituents on the pyrimidine ring. The reaction is typically catalyzed by an acid and proceeds via a cyclocondensation mechanism.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy.[7] MCRs have been developed for the synthesis of pyrazolopyrimidinones, often leading to complex molecular architectures in a one-pot procedure.[1]

Microwave-Assisted Synthesis

The use of microwave irradiation has been shown to significantly accelerate the synthesis of pyrazolopyrimidinones.[5] This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods.[5] One-pot microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has been established as a simple and efficient method.[3]

Cascade Cyclization

Cascade reactions, where a series of intramolecular reactions occur sequentially to form the final product, have been employed for the synthesis of pyrazolo[1,5-a]pyrimidines. This strategy can efficiently build the fused heterocyclic system from acyclic precursors.[8]

Quantitative Data Summary

The following tables provide a summary of quantitative data for the synthesis of representative pyrazolopyrimidinones, allowing for a comparison of different synthetic routes.

Table 1: Comparison of Sildenafil Synthesis Routes

| Synthesis Route | Overall Yield | Reference |

| Initial Medicinal Chemistry Route | 27.6% | [9] |

| Improved Process Chemistry Route | up to 51.7% | [9] |

| Commercial Synthesis | 75.8% (from pyrazole) | [10] |

Table 2: Stepwise Yields for a Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis via Cascade Cyclization

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| a | Acrylonitrile formation | N,N-dimethylformamide dimethyl acetal, reflux, 4 h | 50% | [8] |

| b | Aminopyrazole formation | N₂H₄, HOAc, ethanol, reflux, 16 h | 97% | [8] |

| c | Pyrimidinone formation | N-methyl uracil, C₂H₅ONa, ethanol, reflux, 3 h | 62% | [8] |

| d | Chlorination | POCl₃, reflux, 3 h | 67% | [8] |

| e | Amine substitution | DIPEA, iPrOH, 130 °C, microwave irradiation, 16 h | 80% | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of pyrazolopyrimidinones.

Protocol 1: Commercial Route for Sildenafil Synthesis (Final Step)

This protocol describes the coupling of 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with N-methylpiperazine.

-

Materials: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, N-methylpiperazine, dichloromethane, 5% w/w aqueous sodium bicarbonate, demineralized water, methanol (B129727).

-

Procedure:

-

Dissolve the sulfonyl chloride intermediate in dichloromethane.

-

To this solution, add N-methylpiperazine (1.2 equivalents) and stir the reaction mixture at 20-25 °C for 1 hour.

-

Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate solution, followed by demineralized water.

-

Separate the organic layer and concentrate it under reduced pressure.

-

Add methanol to the residue to induce crystallization of the product.

-

Filter the solid product, wash with cold methanol, and dry under vacuum at 55-60 °C to obtain pure sildenafil. A yield of approximately 90% can be expected for this step.

-

Protocol 2: General Protocol for Pyrazolo[1,5-a]pyrimidine Synthesis via Cyclocondensation

This protocol outlines a general procedure for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative from 1,5-dimethyl-1H-pyrazol-3-amine and a β-dicarbonyl compound.[6]

-

Materials: 1,5-dimethyl-1H-pyrazol-3-amine, β-dicarbonyl compound (e.g., acetylacetone), glacial acetic acid, standard laboratory glassware.

-

Procedure:

-

In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1 equivalent) in glacial acetic acid.

-

Add the β-dicarbonyl compound (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Protocol 3: Synthesis of Sildenafil Citrate Salt Formation

-

Materials: Sildenafil base, citric acid, acetone (B3395972).

-

Procedure:

-

Dissolve 50 g of sildenafil base in 850 ml of acetone at 55°C.[10]

-

Slowly add a solution of 20 g of citric acid in 100 ml of acetone over 45 minutes.[10]

-

Maintain the reaction mixture for about 30 minutes.[10]

-

Cool the mixture, filter the precipitate, and dry to obtain sildenafil citrate.[10] A yield of 95.5% with a purity of 99.85% can be achieved.[10]

-

Biological Significance and Signaling Pathways

Mechanism of Action of this compound-based PDE5 Inhibitors

Pyrazolopyrimidinones like sildenafil are potent and selective inhibitors of phosphodiesterase type 5 (PDE5).[6] PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP) to the inactive 5'-GMP.[11] In the context of erectile function, nitric oxide (NO) is released from nerve endings and endothelial cells, which then activates soluble guanylyl cyclase (sGC) to produce cGMP from guanosine triphosphate (GTP).[11] The accumulation of cGMP leads to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation in the corpus cavernosum, increased blood flow, and consequently, penile erection. By inhibiting PDE5, sildenafil prevents the degradation of cGMP, thus enhancing the effect of NO and facilitating an erection in the presence of sexual stimulation.

Caption: cGMP signaling pathway and the inhibitory action of sildenafil.

Experimental and Synthetic Workflows

The synthesis of pyrazolopyrimidinones, like many heterocyclic compounds, follows a general workflow from starting materials to the final purified product. This workflow often involves reaction, workup, isolation, and purification steps.

References

- 1. ijfmr.com [ijfmr.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Pyrazolopyrimidinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privileged Structures

In the landscape of medicinal chemistry, the concept of a "privileged structure" refers to a molecular scaffold that can serve as a versatile template for the development of high-affinity ligands for multiple, distinct biological targets.[1][2][3] First introduced by Evans and colleagues in 1988, these frameworks are frequently observed in a wide array of bioactive natural products and approved therapeutic agents.[2][4] Their significance lies in their inherent ability to present functional groups in a three-dimensional space that is conducive to interacting with the binding sites of various proteins, thereby increasing the efficiency of the drug discovery process.[1][3] The pyrazolopyrimidinone core is a prominent example of such a privileged scaffold, demonstrating a remarkable breadth of biological activities that have established it as a cornerstone in the design of novel therapeutics.

The this compound nucleus, a fused heterocyclic system, is considered a bioisostere of purines, which are fundamental components of nucleic acids and vital signaling molecules like adenosine (B11128) triphosphate (ATP).[5][6] This structural mimicry allows this compound derivatives to effectively compete with endogenous ligands for the binding sites of numerous enzymes, particularly kinases.[5] This versatile scaffold has been successfully exploited to develop potent and selective inhibitors for a diverse range of therapeutic targets, leading to the discovery of compounds with significant anticancer, anti-inflammatory, antiviral, and phosphodiesterase (PDE) inhibitory activities.[7][8][9] This guide provides a comprehensive overview of the this compound scaffold, detailing its therapeutic applications, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Therapeutic Applications and Biological Activities

The therapeutic versatility of the this compound scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. This section explores the key application areas and presents quantitative data on the efficacy of these compounds.

Anticancer Activity

The this compound core is a well-established pharmacophore in the development of anticancer agents, primarily due to its ability to target protein kinases that are often dysregulated in cancer.[7][10][11] These kinases play crucial roles in cell signaling pathways that control cell proliferation, survival, and migration.[11]

Key Molecular Targets:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[12] Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[13]

-

Src Kinase: A non-receptor tyrosine kinase involved in signaling pathways that regulate cell proliferation, survival, and migration.[14] Aberrant Src activation is implicated in the progression of numerous human cancers.

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a critical role in cell growth and proliferation.[5] Overexpression or mutation of EGFR is a hallmark of many cancers.

-

Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle.[7][8]

Quantitative Data on Anticancer Activity:

| Compound Class | Target | Specific Compound Example | IC50 | Cell Line | Reference |

| Pyrazolo[3,4-d]pyrimidine | VEGFR-2 | Compound 33 | 0.03 µM | MV4-11 (AML) | [13] |

| Pyrazolo[3,4-d]pyrimidine | EGFR | Compound 5i | 0.3 µM | - | [15] |

| Pyrazolo[3,4-d]pyrimidine | Src | SI388 | Data not specified | - | [16] |

| Pyrazolo[1,5-a]pyrimidinone | - | Compound 22 | Data not specified | U-251 MG (Glioblastoma) | [17] |

| Pyrazolo[3,4-d]pyrimidin-4-one | - | Compound 10e | 11 µM | MCF-7 (Breast) | [18] |

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[19][20]

Key Molecular Targets:

-

Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.[1][10] Selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Quantitative Data on Anti-inflammatory Activity:

| Compound Class | Target | Specific Compound Example | IC50 (COX-1) | IC50 (COX-2) | Reference |

| Pyrazolo[3,4-d]pyrimidine | COX-1/COX-2 | Compound 4d | 28 µM | 23 µM | [20] |

| Pyrazolo[3,4-d]pyrimidine | COX-1/COX-2 | Compound 3b | 19 µM | 31 µM | [20] |

| Pyrazolo[3,4-d]pyrimidine | COX-2 | Compound 3a | >100 µM | 42 µM | [20] |

| Pyrazolo[1,5-a]pyrimidin-7-one | - | Compound 7c | In vivo data | In vivo data | [21] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Antiviral Activity

The this compound scaffold has also been explored for its antiviral potential against a range of DNA and RNA viruses.[22][23][24]

Key Molecular Targets:

-

Viral Proteins: Specific viral enzymes or structural proteins essential for viral replication. For instance, some derivatives target the viral 2C protein of enteroviruses.[25]

-

Host Cell Enzymes: Some compounds, like the nucleoside analog N10169, are phosphorylated by host cell kinases (e.g., adenosine kinase) to their active form, which then inhibits cellular enzymes crucial for viral replication, such as orotidylate decarboxylase.[23]

Quantitative Data on Antiviral Activity:

| Compound Class | Virus | Specific Compound Example | EC50 | Cell Line | Reference |

| Pyrazolopyridine | Enterovirus D68 | Compound 7d | 0.02 µM | RD | [8][25] |

| Pyrazolopyridine | Enterovirus A71 | Compound 7d | 0.03 µM | RD | [8][25] |

| Pyrazolopyridine | Coxsackievirus B3 | Compound 7d | 0.05 µM | Vero | [8][25] |

| Pyrazolo[3,4-d]pyrimidine Nucleoside | Various (e.g., Adeno, Vaccinia) | N10169 | 1-10 µM | HeLa | [23] |

EC50 values represent the concentration of the compound required to achieve 50% of the maximal antiviral effect.

Phosphodiesterase 5 (PDE5) Inhibition

This compound-based compounds are famously known for their potent and selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP).[26] This mechanism of action is the basis for the treatment of erectile dysfunction.[22][27] Sildenafil, a well-known PDE5 inhibitor, features a this compound core.

Key Molecular Targets:

-

Phosphodiesterase 5 (PDE5): This enzyme is highly expressed in the corpus cavernosum of the penis.[26] Its inhibition leads to elevated cGMP levels, promoting smooth muscle relaxation and increased blood flow.[26][27]

Quantitative Data on PDE5 Inhibitory Activity:

| Compound Class | Target | Specific Compound Example | IC50 | Selectivity (vs. PDE6) | Reference |

| Pyrazolopyrimidopyridazinone | PDE5 | Compound 5r | 8.3 nM | 240-fold | [12] |

| This compound | PDE5 | Compound 18 | Data not specified | Selective | [28] |

| This compound | PDE5 | Compound 5 | Data not specified | 20-fold | [29] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity is a crucial parameter to avoid off-target effects, such as visual disturbances associated with PDE6 inhibition.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate key signaling pathways. The following diagrams, rendered in DOT language, illustrate the points of intervention for these compounds.

VEGFR-2 Signaling Pathway in Angiogenesis

Inhibition of VEGFR-2 by this compound derivatives blocks downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[3][30]

References

- 1. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 10. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 11. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. researchgate.net [researchgate.net]

- 20. commerce.bio-rad.com [commerce.bio-rad.com]

- 21. mdpi.com [mdpi.com]

- 22. Phosphodiesterase type 5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 27. Overview of phosphodiesterase 5 inhibition in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Pyrazolopyrimidinones: A Technical Guide to their Mechanism of Action as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyrimidinone scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its intrinsic properties as an ATP mimetic have propelled a multitude of derivatives into clinical trials and onto the market for the treatment of various cancers and other diseases. This technical guide provides an in-depth exploration of the mechanism of action of this compound-based kinase inhibitors, supported by quantitative data, experimental methodologies, and detailed signaling pathway visualizations.

Core Mechanism of Action: ATP-Competitive Inhibition

The fundamental mechanism by which pyrazolopyrimidinones inhibit kinase activity lies in their structural similarity to the adenine (B156593) base of ATP. This allows them to effectively compete with endogenous ATP for binding to the highly conserved ATP-binding pocket within the kinase catalytic domain. The fused nitrogen-containing heterocyclic ring system of this compound acts as a bioisostere of the purine (B94841) ring of adenine, enabling it to form crucial hydrogen bonds with the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, preventing the binding and subsequent hydrolysis of ATP, thereby blocking the phosphorylation of substrate proteins and disrupting downstream signaling pathways.[1][2]

The versatility of the this compound scaffold allows for chemical modifications at various positions, which can be tailored to exploit subtle differences in the ATP-binding sites of different kinases. This targeted modification is key to achieving selectivity and potency for specific oncogenic kinases.[1][2]

Binding Modes and Structural Insights

The primary binding mode of this compound inhibitors involves the pyrazole (B372694) nitrogen and the exocyclic amine forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. However, intriguing variations in binding orientation have been observed. For instance, studies on pyrazolo[3,4-d]pyrimidine analogues as Protein Kinase D (PKD) inhibitors have suggested an alternative binding mode where the scaffold is flipped 180 degrees compared to the typical ATP-mimicking orientation.[3] This discovery opens new avenues for designing inhibitors with novel selectivity profiles for kinases that are sensitive to this class of compounds.[3]

Targeted Kinase Families and Therapeutic Applications

This compound derivatives have demonstrated inhibitory activity against a broad spectrum of kinases, leading to their investigation and use in a variety of therapeutic areas, most notably oncology.

Pyrazolo[3,4-d]pyrimidines

This class of pyrazolopyrimidinones has been extensively studied and has yielded several clinically successful drugs.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib, a prominent member of this class, is a potent BTK inhibitor approved for the treatment of several B-cell malignancies.[1][2] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition leads to decreased B-cell proliferation and survival.[2]

-

Phosphoinositide 3-Kinase (PI3K) Inhibitors: Parsaclisib is a pyrazolo[3,4-d]pyrimidine derivative that selectively inhibits the δ-isoform of PI3K, a key enzyme in a signaling pathway frequently dysregulated in cancer.[2]

Pyrazolo[1,5-a]pyrimidines

This isomeric scaffold has also proven to be a valuable template for the development of kinase inhibitors.

-

Pim Kinase Inhibitors: Several pyrazolo[1,5-a]pyrimidine (B1248293) compounds have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[4][5] These inhibitors have shown promise in preclinical models of cancer.[4]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Derivatives of this scaffold have been explored as inhibitors of CDK9, a key regulator of transcription.[6][7] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and induce apoptosis in cancer cells.[7]

-

Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine core is a key feature in several potent Trk inhibitors.[8] Trk kinases are involved in neuronal development and survival, and their fusion with other genes can drive the growth of various solid tumors.[8]

Quantitative Data on Kinase Inhibition

The following tables summarize the inhibitory activities of representative this compound derivatives against various kinases.

Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

| Compound | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |

| Compound 11b | <10 | 25 | [4] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK9

| Compound | CDK9/CycT1 IC50 (nM) | PI3Kα IC50 (nM) | Reference |

| PIK-75 | 5 | 5.8 | [7] |

| Compound 18b | 20 | >10000 | [7] |

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TRK Kinases

| Compound | TRKA IC50 (nM) | TRKB IC50 (nM) | TRKC IC50 (nM) | Reference |

| Larotrectinib | 3.0 | 13 | 0.2 | [9] |

| Compound C03 | 56 | - | - | [9] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound kinase inhibitors. Below are outlines of key experimental protocols.

Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the in vitro potency of inhibitors against purified kinases.

-

Reagents and Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

ATP

-

Test compounds (this compound derivatives)

-

HTRF detection reagents (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the HTRF detection reagents and incubate in the dark to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and determine the IC50 values by fitting the data to a dose-response curve.

-

Cell-Based Phosphorylation Assay (Western Blotting)

This method is used to assess the ability of an inhibitor to block kinase activity within a cellular context.

-

Reagents and Materials:

-

Cancer cell line expressing the target kinase

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (total and phospho-specific for the kinase substrate)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

-

Cell Proliferation/Viability Assay

This assay measures the effect of the inhibitor on the growth and survival of cancer cells.

-

Reagents and Materials:

-

Cancer cell line

-

Cell culture medium

-

Test compounds

-

Reagent for measuring cell viability (e.g., MTT, MTS, or a reagent for measuring ATP content like CellTiter-Glo)

-

-

Procedure:

-

Seed cells in a 96-well plate at a specific density.

-

After 24 hours, treat the cells with a range of concentrations of the test compound.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required for color development or luminescence signal generation.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key concepts related to the mechanism of action of this compound kinase inhibitors.

Caption: ATP-competitive inhibition by pyrazolopyrimidinones.

Caption: Inhibition of BTK signaling by pyrazolopyrimidinones.

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

Pyrazolopyrimidinones represent a highly successful and versatile scaffold for the development of kinase inhibitors. Their mechanism of action as ATP-competitive inhibitors, combined with the tunability of their structure to achieve selectivity, has led to significant advances in targeted cancer therapy. Future research will likely focus on several key areas:

-

Overcoming Drug Resistance: The development of next-generation this compound inhibitors that can overcome acquired resistance mutations in target kinases is a critical area of research.

-

Improving Selectivity: While many potent inhibitors exist, achieving even greater selectivity to minimize off-target effects and associated toxicities remains a key goal.[10][11]

-

Targeting Novel Kinases: The application of the this compound scaffold to inhibit less-explored kinases that are implicated in disease is an ongoing effort.

-

Combination Therapies: Investigating the synergistic effects of this compound kinase inhibitors with other therapeutic agents is a promising strategy to enhance efficacy and combat resistance.

The continued exploration of the rich chemistry of the this compound nucleus will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of a wide range of human diseases.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]

- 7. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment-Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrazolopyrimidinone: A Bioisosteric Scaffold for Potent and Selective ATP-Competitive Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

The pyrazolopyrimidinone scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its intrinsic ability to act as a bioisostere of adenine (B156593) allows it to form key hydrogen bonding interactions with the kinase hinge region, a critical determinant of binding for many kinase inhibitors. This technical guide provides a comprehensive overview of the this compound core as an adenine mimic, presenting quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the discovery and optimization of novel kinase inhibitors.

Introduction: The Rise of Pyrazolopyrimidinones in Kinase Inhibition

Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The ATP binding site of kinases is a highly conserved region, making it an attractive target for the development of small molecule inhibitors. A common strategy in the design of these inhibitors is to mimic the binding mode of the endogenous ligand, ATP. The purine (B94841) core of adenine, a key component of ATP, establishes crucial hydrogen bonds with the "hinge" region of the kinase, anchoring the molecule in the active site.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and physicochemical properties of lead compounds. The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed as a bioisostere of the purine ring system of adenine.[1][2] This fused heterocyclic system maintains the necessary nitrogen atoms in the correct spatial orientation to replicate the hydrogen bonding pattern of adenine with the kinase hinge region, while offering opportunities for chemical diversification to optimize inhibitor characteristics.[1][3][4]

This guide will delve into the quantitative evidence supporting the this compound scaffold as an effective adenine bioisostere, provide detailed methodologies for assessing the activity of these compounds, and illustrate their application in modulating key signaling pathways.

Quantitative Analysis: this compound vs. Adenine-Based Inhibitors

The effectiveness of pyrazolopyrimidinones as adenine bioisosteres can be quantitatively assessed by comparing their inhibitory activities against specific kinases with their purine-based counterparts. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of this compound-based kinase inhibitors against various kinase targets. While a direct head-to-head comparison with an identical adenine-based analog is not always available in the literature, the data presented demonstrates the high potency achievable with the this compound scaffold.

Table 1: Inhibitory Activity of this compound Derivatives against Various Kinases

| Compound ID | Target Kinase(s) | Biochemical IC50 (µM) | Cellular IC50 (µM) | Reference |

| Compound 6t | CDK2, TRKA | 0.09 (CDK2), 0.23 (TRKA) | Not Specified | [5] |

| Compound 6s | CDK2, TRKA | 0.45 (CDK2), 0.23 (TRKA) | Not Specified | [5] |

| SI306 | Src | Not Specified | 11.2 (GIN8), 7.7 (GIN28), 7.2 (GCE28) | [6] |

| B58 | CSF-1R | Not Specified | 2.41 (T98) | [6] |

| CdnP-IN-1 (Lead) | Kinase X | 0.050 | 1.2 | [7] |

| Analog 1A | Kinase X | 0.025 | 0.8 | [7] |

| Analog 2B | Kinase X | 0.020 | 0.7 | [7] |

| Ibrutinib (PCI-32765) | BTK | 0.00795 | Not Specified | [1] |

| Compound 12 | BTK | 0.0042 | Not Specified | [1] |

| Compound 17 | CDK2 | 0.19 | Not Specified | [1] |

Table 2: Comparative Inhibitory Activity of Adenosine-Based vs. This compound-Based Inhibitors against Adenylyl Cyclase 1 (AC1)

| Compound | Scaffold Type | AC1 IC50 (µM) |

| NB001 | Adenosine-based | >10 |

| AC10102 | This compound-based | 0.54 |

Note: Adenylyl Cyclase is not a kinase, but this data provides a quantitative comparison of an adenosine-based versus a this compound-based inhibitor against an ATP-utilizing enzyme.

The data clearly indicates that this compound-based compounds can achieve potent inhibition of various kinases, with IC50 values often in the nanomolar range.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound inhibitor against a specific kinase.

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate peptide

-

ATP

-

This compound test compound

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO.

-

Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase Reaction:

-

Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.

-

Add 2 µL of the kinase mixture to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor-kinase interaction.

-

Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Analysis for MAPK Pathway Inhibition

This protocol assesses the effect of a this compound inhibitor on the phosphorylation status of key proteins in the MAPK signaling pathway within a cellular context.

Objective: To determine the effect of a this compound inhibitor on the phosphorylation of ERK (p-ERK), a downstream effector in the MAPK pathway.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

This compound test compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of the this compound inhibitor for a specified time. Include a vehicle control (DMSO).

-

If applicable, stimulate the MAPK pathway with a known activator (e.g., EGF, PMA).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein amounts and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ERK (p-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK.

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.

-

Signaling Pathways and Experimental Workflows

This compound-based inhibitors have been successfully used to modulate various signaling pathways implicated in disease. This section provides diagrams of key pathways and experimental workflows.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is a key target in inflammatory diseases and cancer.

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound-based compounds.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a central regulator of cell proliferation, differentiation, and survival.

Caption: The MAPK/ERK signaling pathway, a common target for this compound inhibitors.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates the typical workflow for an in vitro kinase inhibition assay.

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Experimental Workflow: Western Blot for MAPK Pathway Inhibition

This diagram outlines the key steps in a western blot experiment to assess MAPK pathway inhibition.

Caption: Workflow for assessing MAPK pathway inhibition via Western Blot.

Conclusion

The this compound scaffold has proven to be a highly effective bioisostere of adenine for the development of potent and selective kinase inhibitors. Its ability to mimic the key hydrogen bonding interactions of ATP in the kinase hinge region, combined with the versatility for chemical modification, has led to the discovery of numerous clinical candidates and approved drugs. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide underscore the importance of this scaffold in modern drug discovery. As our understanding of kinase biology continues to expand, the this compound core is poised to remain a cornerstone of targeted therapy development.

References

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Anticancer Properties of Novel Pyrazolopyrimidinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of pyrazolopyrimidinone compounds as potential anticancer agents. The this compound scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] This document synthesizes recent findings on the anticancer activities of novel this compound derivatives, detailing their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction to this compound Scaffolds

Pyrazolopyrimidines are bicyclic heterocyclic compounds that are bioisosteres of purines, allowing them to interact with ATP-binding sites of various kinases.[2] This characteristic has positioned them as promising candidates for the development of kinase inhibitors, a major class of anticancer drugs.[2][3] Different isomers exist, including pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine, each offering a unique structural backbone for chemical modification to achieve desired pharmacological properties.[4] Numerous studies have demonstrated the potent in vitro and in vivo anticancer activities of these compounds against a variety of malignancies, including breast, colon, liver, and lung cancers, as well as glioblastoma.[5][6]

In Vitro Anticancer Activity of Novel this compound Derivatives

The anticancer efficacy of newly synthesized this compound compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, is a key metric. The following tables summarize the IC50 values of several novel this compound derivatives from recent studies.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: Phenylpyrazolo[3,4-d]pyrimidine Analogs | [5] | ||

| 5b | MCF-7 (Breast) | 3-10 | [5] |

| 5i | MCF-7 (Breast) | 3-10 | [5] |

| 9e | MCF-7 (Breast) | 3-10 | [5] |

| 5d | HCT-116 (Colon) | 9.87 | [5] |

| 5e | HCT-116 (Colon) | 8.15 | [5] |

| Series 2: Pyrazolo[3,4-d]pyrimidine Derivatives | [7][8] | ||

| 1a | A549 (Lung) | 2.24 | [7] |

| 1d | MCF-7 (Breast) | 1.74 | [7] |

| VIIa | 57 different cell lines | 0.326 - 4.31 | [8] |

| Series 3: Pyrazolo[1,5-a]pyrimidinones for Glioblastoma | [6] | ||

| 8 | U-251 MG (Glioblastoma) | < 30 | [6] |

| 9 | U-251 MG (Glioblastoma) | < 30 | [6] |

| 10 | U-251 MG (Glioblastoma) | < 30 | [6] |

| 5 | U-251 MG (Glioblastoma) | 6.17 | [6] |

| Series 4: Pyrazolo[3,4-d]pyrimidines Targeting VEGFR-2 | [9] | ||

| 12b | MDA-MB-468 (Breast) | 3.343 | [9] |

| 12b | T-47D (Breast) | 4.792 | [9] |

| Series 5: Chalcone-linked Pyrazolo[1,5-a]pyrimidines | [10] | ||

| 6h | MDA-MB-231 (Breast) | 2.6 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the evaluation of anticancer this compound compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[3]

-

This compound compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[12]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3][12]

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.[11]

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

-

Treat the cells with various concentrations of the this compound compounds and a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 48 hours.

-

After incubation, carefully aspirate the medium.[12]

-

Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

-

Aspirate the MTT solution and add 100-150 µL of solubilization solvent to dissolve the formazan (B1609692) crystals.[12]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[12]

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle.[5]

Materials:

-

Treated and untreated cells

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]

-

Flow cytometer

Procedure:

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate on ice for at least 30 minutes.[4]

-

Centrifuge and wash the cells twice with PBS.[4]

-

Resuspend the cell pellet in PI staining solution.[9]

-

Incubate for 30 minutes at room temperature in the dark.[4]

-

Analyze the samples using a flow cytometer, collecting data for at least 10,000 events.[9]

Apoptosis Assay: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Harvest 1-5 x 10^5 cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry immediately (within 1 hour).

Kinase Inhibition Assays

These assays determine the ability of the compounds to inhibit the activity of specific kinases, such as EGFR and VEGFR-2.

3.4.1. EGFR Tyrosine Kinase Inhibition Assay

A common method is a luminescence-based assay that measures the amount of ADP produced.[7]

Materials:

-

Recombinant human EGFR enzyme

-

Peptide substrate

-

ATP

-

Kinase assay buffer

-

This compound compounds

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well plate

-

Luminometer

Procedure (based on ADP-Glo™ Assay):

-

Prepare serial dilutions of the this compound compounds in the kinase assay buffer.

-

In a 96-well plate, add the compound dilutions, a positive control (DMSO), and a negative control (no enzyme).[7]

-

Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

-

Add the master mix to each well.

-

Initiate the reaction by adding the diluted EGFR enzyme.[7]

-

Incubate the plate at 30°C for 60 minutes.[7]

-

Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]

-

Measure the luminescence using a plate-reading luminometer.[7]

3.4.2. VEGFR-2 Kinase Inhibition Assay

Similar to the EGFR assay, a luminescence-based method can be used.[8]

Materials:

-

Recombinant human VEGFR-2 (KDR) kinase

-

PTK Substrate (e.g., Poly-Glu,Tyr 4:1)

-

ATP

-

Kinase assay buffer

-

This compound compounds

-

Kinase-Glo™ MAX Assay Kit (or similar)

-

96-well plate

-

Luminometer

Procedure (based on Kinase-Glo™ MAX Assay):

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the compound dilutions, a positive control, and a blank (no enzyme).[8]

-

Prepare a master mix containing kinase buffer, ATP, and the PTK substrate.[8]

-

Add the master mix to each well.

-

Initiate the reaction by adding the diluted VEGFR-2 kinase.[8]

-

Incubate at 30°C for 45 minutes.[8]

-

Add the Kinase-Glo™ MAX reagent to each well.

-

Incubate at room temperature for 15 minutes.[8]

-

Measure the luminescence.[8]

Signaling Pathways and Mechanisms of Action

Novel this compound compounds exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

A primary mechanism of action for many this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][9] By competing with ATP for the binding site in the kinase domain, these compounds block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades.[3]

The EGFR/AKT/STAT3 Signaling Axis

The EGFR signaling pathway plays a pivotal role in cell proliferation and survival. Upon activation, EGFR can trigger downstream pathways including the PI3K/AKT and JAK/STAT pathways. The serine/threonine kinase AKT and the transcription factor STAT3 are key mediators in these pathways. Some this compound compounds have been shown to inhibit the phosphorylation of EGFR, which in turn leads to the downregulation of phosphorylated AKT and STAT3.[10]

Caption: Inhibition of the EGFR signaling pathway by this compound compounds.

Induction of Apoptosis and Cell Cycle Arrest

A significant outcome of the inhibition of these critical signaling pathways is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. For instance, compound 5i was shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in MCF-7 cells.[5] Similarly, compound 12b was found to arrest the cell cycle at the S phase and significantly increase apoptosis in MDA-MB-468 cells.[9]

Caption: General experimental workflow for evaluating anticancer pyrazolopyrimidinones.

Conclusion and Future Directions

Novel this compound compounds represent a highly promising class of anticancer agents with demonstrated efficacy against a range of cancer cell lines. Their ability to target key oncogenic signaling pathways, particularly through the inhibition of protein kinases, underscores their therapeutic potential. Future research will likely focus on optimizing the structure-activity relationships (SAR) of these compounds to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their preclinical findings. The development of this compound-based therapies holds significant promise for advancing the field of oncology.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT assay overview | Abcam [abcam.com]

The Therapeutic Potential of Pyrazolopyrimidinone Derivatives in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Amyotrophic Lateral Sclerosis (ALS), and Huntington's, present a formidable challenge to modern medicine due to their complex and multifaceted pathologies. The quest for effective therapeutic agents has led to the exploration of diverse chemical scaffolds, with pyrazolopyrimidinone derivatives emerging as a promising class of compounds. This technical guide provides an in-depth overview of the current landscape of this compound derivatives in the context of neurodegenerative disease research. It summarizes key quantitative data, details experimental protocols for the evaluation of these compounds, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapies for these devastating disorders.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. In the realm of neurodegenerative diseases, these derivatives have garnered significant attention for their ability to modulate key pathological pathways. This guide will focus on the application of this compound and related pyrazolone (B3327878) derivatives in Alzheimer's disease, Parkinson's disease, and ALS, while also acknowledging the current research landscape for Huntington's disease.

This compound Derivatives in Alzheimer's Disease

Alzheimer's disease (AD) is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, leading to synaptic dysfunction and neuronal death. This compound derivatives have been primarily investigated as inhibitors of phosphodiesterase 9A (PDE9A) and butyrylcholinesterase (BuChE), two key enzymes implicated in AD pathogenesis.

Targeting Phosphodiesterase 9A (PDE9A)

PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger in neuronal signaling pathways involved in synaptic plasticity and memory.[1][2] Inhibition of PDE9A elevates cGMP levels, thereby enhancing downstream signaling cascades that are thought to be beneficial for cognitive function.[1]

| Compound | Target | IC50 (nM) | Reference |

| Compound 1k | PDE9A | 2.0 | [3] |

| Compound 6c | PDE9A | 14 | [4] |

| Compound 6f | PDE9A | 17 | [4] |

| PF-04447943 | PDE9A | 2.8 (human) | [5] |

| Compound 1h | PDE9A | 56 | [6] |

Targeting Butyrylcholinesterase (BuChE)

While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine (B1216132) (ACh) breakdown, BuChE levels increase in the brains of AD patients and contribute to cholinergic deficit.[5][7] Dual inhibition of both AChE and BuChE is therefore considered a valuable therapeutic strategy.

| Compound | Target | IC50 (µM) | Reference |

| Compound 6c | BuChE | 3.3 | [4] |

| Compound 6f | BuChE | 0.97 | [4] |

| Rivastigmine (B141) | BuChE | (Inhibits both AChE and BuChE) | [1][2] |

Pyrazolone Derivatives in Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease that affects motor neurons. A key pathological hallmark in a subset of familial ALS cases is the aggregation of mutant superoxide (B77818) dismutase 1 (SOD1). Pyrazolone derivatives have shown promise in inhibiting this aggregation.

Targeting SOD1 Aggregation

The aggregation of misfolded SOD1 protein is toxic to motor neurons. Compounds that can prevent or reverse this aggregation are being investigated as potential therapeutics.

| Compound | Target | EC50 (nM) | Reference |

| Analogue 19 | Mutant SOD1-G93A Aggregation | 170 | [8] |

Pyrazolone Derivatives in Parkinson's Disease

Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons in the substantia nigra. While the direct application of pyrazolopyrimidinones is less documented, related pyrazolone derivatives have been investigated for their neuroprotective and anti-inflammatory effects.

Neuroprotective and Anti-inflammatory Effects

Neuroinflammation is a key contributor to the progression of PD. Pyrazolone derivatives have been shown to possess anti-inflammatory and antioxidant properties, which may protect dopaminergic neurons from degeneration.

Huntington's Disease: A Research Gap

Despite a comprehensive search of the current literature, there is a notable lack of research specifically investigating this compound derivatives for the treatment of Huntington's disease (HD). HD is an autosomal dominant neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin gene. Current therapeutic strategies primarily focus on lowering the mutant huntingtin protein. The potential of this compound derivatives to modulate pathways relevant to HD remains an unexplored and potentially fruitful area for future research.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

PDE9A Inhibition Assay (Fluorescence Polarization)

-

Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate upon hydrolysis by PDE9A. Inhibition of PDE9A results in a smaller change in polarization.

-

Materials:

-

Purified recombinant human PDE9A enzyme

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-